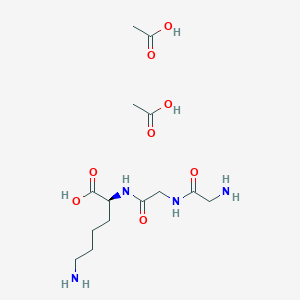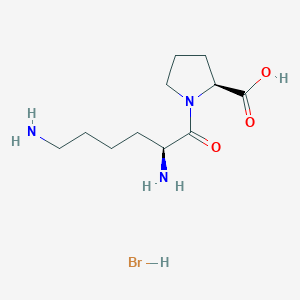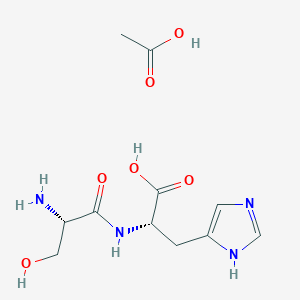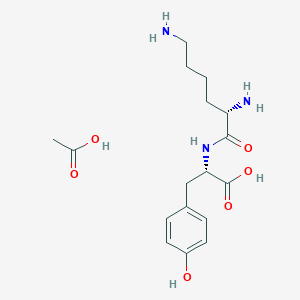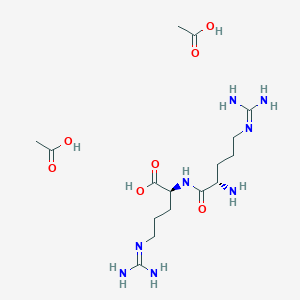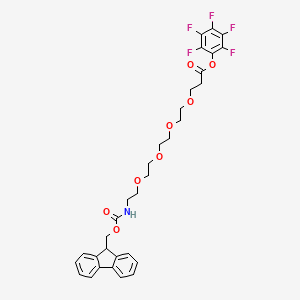
Ac-Arg-NH2 acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Ac-Arg-NH2 acetate has a wide variety of scientific research applications. It has been used in the study of protein structure, as a substrate for peptide synthesis, and in the study of enzyme-catalyzed reactions. It has also been used in the study of metal ion binding to proteins, in the study of protein-protein interactions, and in the study of protein folding.
Mechanism of Action
Target of Action
The primary target of Ac-Arg-NH2 acetate, also known as Cenupatide, is the Urokinase-type plasminogen activator receptor (uPAR) . uPAR plays a crucial role in various physiological and pathological processes, including cell migration, adhesion, proliferation, and differentiation .
Mode of Action
Cenupatide interacts with its target, uPAR, by inhibiting its activity . This interaction results in anti-angiogenic and anti-inflammatory effects , which can be beneficial in various therapeutic applications.
Biochemical Pathways
For instance, the inhibition of uPAR can disrupt the formation of blood vessels (angiogenesis), which is a critical process in tumor growth and inflammation .
Result of Action
The inhibition of uPAR by this compound leads to anti-angiogenic and anti-inflammatory effects . These effects can be beneficial in the treatment of diseases characterized by excessive angiogenesis or inflammation, such as cancer and autoimmune disorders .
Advantages and Limitations for Lab Experiments
The advantages of ac-Arg-NH2 acetate for lab experiments include its versatility and its ease of synthesis. It is also relatively inexpensive and can be stored for long periods of time. The main limitation of this compound for lab experiments is its lack of specificity, as it can bind to a variety of metal ions and proteins.
Future Directions
For ac-Arg-NH2 acetate include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into the synthesis of the compound and its stability in various conditions could lead to new and improved methods of synthesis and storage. Finally, further research into the structure and function of proteins bound to this compound could lead to a better understanding of protein structure and function.
Synthesis Methods
Ac-Arg-NH2 acetate can be synthesized in several ways. One method is through the reaction of arginine and acetic anhydride in the presence of a base such as sodium hydroxide. This reaction produces this compound and acetic acid as byproducts. Another method is through the reaction of arginine and acetic acid in the presence of a base such as sodium hydroxide. This reaction produces this compound and acetic anhydride as byproducts.
Biochemical Analysis
Biochemical Properties
Ac-Arg-NH2 acetate is involved in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is known to be a key player in the metabolism of acetate .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound is involved in the formation of acetyl-CoA for energy derivation and lipogenesis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For example, it is involved in the metabolism of acetate, where it is converted to acetyl-CoA by acyl-CoA short-chain synthetases .
properties
IUPAC Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)pentanamide;acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O2.C2H4O2/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11;1-2(3)4/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12);1H3,(H,3,4)/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWPITFWGMXUHM-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



